吡啶-4-磺酸

描述

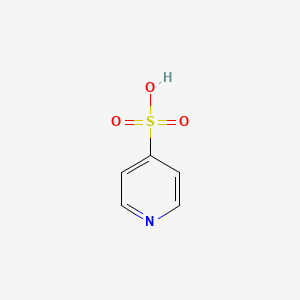

Pyridine-4-sulfonic acid is a compound that features prominently in the synthesis of various heterocyclic compounds and has applications in supramolecular chemistry and materials science. It is characterized by the presence of a sulfonic acid group attached to the fourth position of the pyridine ring, which imparts significant acidity and reactivity to the molecule .

Synthesis Analysis

The synthesis of pyridine-4-sulfonic acid derivatives is often achieved through the functionalization of pyridine compounds. For instance, sulfonic acid-functionalized pyridinium chloride ionic liquids, such as [Pyridine-SO3H]Cl, have been synthesized and characterized using techniques like FT-IR, NMR, MS, and thermogravimetric analysis. These ionic liquids are used as catalysts in the synthesis of complex organic molecules, including hexahydroquinolines and tetrahydropyridines, under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of pyridine-4-sulfonic acid derivatives has been studied through crystallography and spectroscopy. These studies reveal the importance of N-H...O hydrogen bonds and other non-covalent interactions in the formation of supramolecular assemblies. For example, the interaction between sulfonate and pyridinium groups has been utilized to design molecular complexes with layered ionic structures .

Chemical Reactions Analysis

Pyridine-4-sulfonic acid derivatives participate in a variety of chemical reactions. They have been used as catalysts in the Knoevenagel-Michael-cyclocondensation tandem reaction to synthesize tetrahydrobenzo[b]pyran derivatives . Additionally, they have been involved in the selective formation of sulfones in bicyclic and tricyclic systems, demonstrating their utility as dienophiles in Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-4-sulfonic acid derivatives are influenced by their strong acidity and ability to form stable ionic structures. These compounds exhibit high thermal stability, as indicated by thermogravimetric analysis. They also show potential in materials science, such as in the creation of liquid-crystalline polymers for anhydrous proton conduction, where the sulfonic acid groups facilitate the formation of conductive pathways . Furthermore, the introduction of sulfonic acid groups onto graphene oxide has led to the development of magnetically separable catalysts with high efficiency and recyclability for organic synthesis .

科学研究应用

Preparation of Pyridine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyridine-4-sulfonic acid is used as a catalyst in the synthesis of pyridine derivatives . These derivatives are important heterocyclic compounds with a wide range of biological activities, including anti-microbial, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

- Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . The catalysts can be readily separated from the reaction medium using an external magnet .

- Results: The use of magnetically recoverable nano-catalysts has been found to be advantageous due to their high surface area, simple preparation, and modification .

Preparation of Spiro-pyrazolo[3,4-b]pyridines

- Scientific Field: Organic Chemistry

- Application Summary: Pyridine-4-sulfonic acid is used as a catalyst in the synthesis of spiro-pyrazolo[3,4-b]pyridine derivatives . These derivatives often serve as “privileged structures” in medical chemistry and show many unique biological and medical activities such as anti-tumor, anti-proliferative, anti-microbial, anti-chagasic, anti-cancer, and anti-inflammatory .

- Methods of Application: The catalyst was prepared and characterized by various techniques, and exhibited excellent catalytic activity for the synthesis of spiro-pyrazolo[3,4-b]pyridine derivatives via a one-pot three-component reaction .

- Results: The catalyst could be readily recovered and reused several times without an obvious decay of catalytic performance .

Development of Anti-tumor Agents, Anti-inflammatory Drugs, and Anti-viral Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyridine-4-sulfonic acid has been found to be useful in the development of anti-tumor agents, anti-inflammatory drugs, and anti-viral agents.

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

- Results: The specific results or outcomes obtained were not detailed in the source.

Preparation of 1,8-dioxo-octahydroxanthenes

- Scientific Field: Organic Chemistry

- Application Summary: Pyridine-4-sulfonic acid is used in the synthesis of 1,8-dioxo-octahydroxanthenes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Synthesis of Piperidine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyridine-4-sulfonic acid is used in the synthesis of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Fischer Esterification Reactions

- Scientific Field: Organic Chemistry

- Application Summary: Pyridine-4-sulfonic acid is used as a catalyst in Fischer esterification reactions . These reactions are industrially important for the production of esters from carboxylic acids and alcohols .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Synthesis of 1,4-Dihydropyridine

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyridine-4-sulfonic acid is used in the synthesis of 1,4-Dihydropyridine . 1,4-Dihydropyridine is one of the foremost notable organic scaffolds with diverse pharmaceutical applications . The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Preparation of Sulfonic Acid Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyridine-4-sulfonic acid is used in the preparation of sulfonic acid derivatives bonded to inorganic supports . These derivatives are used as catalysts in chemical reactions . The high surface area, simple preparation, and modification are among their major advantages .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

安全和危害

未来方向

Pyridine-based compounds, including Pyridine-4-sulfonic acid, have significant potential in the field of medicinal chemistry research . They are consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines, including Pyridine-4-sulfonic acid, is an important task of modern organic chemistry .

属性

IUPAC Name |

pyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWLOSARXIJRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902725 | |

| Record name | NoName_3274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-4-sulfonic acid | |

CAS RN |

5402-20-0 | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS92GQS9EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)